molecular formula C21H21N5O3S B307339 ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate

ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate

Cat. No. B307339
M. Wt: 423.5 g/mol
InChI Key: RGOWDQMFTDZFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of enzymes involved in the development of neurodegenerative diseases, leading to a reduction in the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
Ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that the compound is able to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory properties and to reduce the levels of pro-inflammatory cytokines in vitro. In vivo studies have demonstrated that the compound is able to cross the blood-brain barrier and exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. Additionally, the compound's ability to cross the blood-brain barrier makes it a useful tool for studying the mechanisms of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate. One potential direction is to further investigate the compound's mechanism of action, particularly in relation to its antitumor and neuroprotective effects. Additionally, studies could be conducted to explore the compound's potential as an anti-inflammatory agent and as a therapeutic agent for cardiovascular diseases. Further research could also be conducted to optimize the synthesis method for this compound, with the aim of improving its solubility and bioavailability.

Synthesis Methods

The synthesis of ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate involves the reaction of 2-amino-4-(4-pyridinyl)-5-thiol-1,2,4-triazole with 2-oxo-2-phenylethyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide at room temperature for several hours, and the resulting product is purified through recrystallization.

Scientific Research Applications

Ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant antitumor activity, making it a potential candidate for cancer therapy. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a therapeutic agent for cardiovascular diseases.

properties

Product Name

ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 2-[2-oxo-3-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate

InChI

InChI=1S/C21H21N5O3S/c1-2-29-18(27)13-26-16-6-4-3-5-14(16)7-8-17(20(26)28)30-21-23-19(24-25-21)15-9-11-22-12-10-15/h3-6,9-12,17H,2,7-8,13H2,1H3,(H,23,24,25)

InChI Key

RGOWDQMFTDZFSH-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC=NC=C4

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC=NC=C4

Origin of Product

United States

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